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Introduction

(+)-Bakuchiol, a meroterpenoid phenol isolated primarily from the seeds of Psoralea
corylifolia, has garnered significant attention in the scientific community for its diverse
pharmacological activities, most notably its functional similarity to retinol without the associated
adverse effects. This technical guide provides an in-depth exploration of the chemical structure
and stereochemistry of (+)-Bakuchiol, offering a critical resource for researchers engaged in
natural product chemistry, dermatology, and drug discovery.

Chemical Structure and Absolute Stereochemistry

(+)-Bakuchiol is characterized by a para-substituted phenol ring linked to a C10 terpenoid side
chain. The molecule possesses a single chiral center, a quaternary carbon, which dictates its
biological activity.

Systematic Name: 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol[1]
Molecular Formula: C1sH240[1]
Molecular Weight: 256.38 g/mol

The absolute configuration of the chiral center at C3 has been determined to be S, leading to
the dextrorotatory enantiomer, hence designated as (+)-Bakuchiol.[2][3] This specific
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stereoisomer is the naturally occurring and biologically active form. The construction of this all-
carbon quaternary stereocenter presents a significant challenge in the total synthesis of
Bakuchiol.[2]

Table 1: Physicochemical Properties of (+)-Bakuchiol

Property Value Reference
Molecular Formula Ci1sH240 [1]
Molecular Weight 256.38 g/mol

4-[(1E,3S)-3-ethenyl-3,7-
IUPAC Name ) ) 1]
dimethylocta-1,6-dienyl]phenol

Absolute Configuration S [2][3]

Appearance Pale yellow viscous oil [2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of (+)-Bakuchiol relies heavily on spectroscopic techniques,
particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 13C NMR spectra provide a detailed fingerprint of the molecule's carbon-hydrogen
framework.

Table 2: 1H and 3C NMR Spectroscopic Data for (+)-Bakuchiol (in CDCI3)
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Atom No. 1H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
1 - 130.8
2,6 7.18 (d, J=8.5 Hz) 127.4
3,5 6.74 (d, J=8.5 Hz) 115.1
4 - 154.1
7 6.29 (d, J=16.2 Hz) 132.8
8 6.10 (d, J=16.2 Hz) 127.9
9 - 42.1
10 5.89 (dd, J=17.4, 10.7 Hz) 145.4
11 5.06 (dd, J=17.4, 1.0 Hz) 112.0
11 5.02 (dd, J=10.7, 1.0 Hz)

12 1.99-2.06 (m) 40.5
13 1.55-1.65 (m) 23.3
14 5.11 (t, J=7.1 Hz) 124.7
15 - 1315
16 1.68 (s) 25.7
17 1.59 (s) 17.7
18 1.29 (s) 23.4

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the
solvent and instrument frequency.

Experimental Protocols
Isolation and Purification of (+)-Bakuchiol from Psoralea
corylifolia Seeds
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A common method for the extraction and purification of (+)-Bakuchiol involves the following

steps:
o Extraction:

o Powdered seeds of Psoralea corylifolia are subjected to extraction with a non-polar
solvent such as petroleum ether or hexane.

o Various techniques can be employed, including maceration, Soxhlet extraction, or
ultrasound-assisted extraction, with the latter often providing higher yields in a shorter
time.

 Purification:
o The crude extract is concentrated under reduced pressure.
o The concentrated extract is then subjected to column chromatography on silica gel.

o A gradient elution system, typically starting with hexane and gradually increasing the
polarity with ethyl acetate, is used to separate the different components.

o Fractions are collected and monitored by Thin Layer Chromatography (TLC).

o Fractions containing pure Bakuchiol are combined and the solvent is evaporated to yield
the final product.

NMR Analysis of (+)-Bakuchiol

A detailed protocol for acquiring and processing NMR data for structural confirmation is as
follows:

e Sample Preparation:

o Dissolve approximately 5-10 mg of purified (+)-Bakuchiol in 0.5-0.7 mL of deuterated
chloroform (CDCIs).

o Transfer the solution to a 5 mm NMR tube.
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o Data Acquisition:

o Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

o For 'H NMR, acquire a standard one-dimensional spectrum.
o For 3C NMR, acquire a proton-decoupled spectrum.

o To aid in signal assignment, two-dimensional NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

o Data Processing and Analysis:

o Process the acquired spectra using appropriate NMR software (e.g., MestReNova,
TopSpin).

o Reference the spectra to the residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16
ppm).

o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

o Analyze the 2D NMR spectra to establish connectivity between protons and carbons,
confirming the overall structure and assigning the chemical shifts as detailed in Table 2.

Signaling Pathways and Biological Activity

The stereochemistry of (+)-Bakuchiol is critical for its biological functions, which are mediated
through various signaling pathways.

Retinol-Like Activity

(+)-Bakuchiol, despite having no structural resemblance to retinoids, exhibits a similar gene
expression profile, particularly in genes related to collagen synthesis and extracellular matrix
maintenance. This retinol-like functionality is believed to be responsible for its anti-aging
properties.
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Retinol-like signaling cascade of (+)-Bakuchiol.

Anti-Inflammatory Activity via p38 MAPK/ERK Pathway

(+)-Bakuchiol has demonstrated potent anti-inflammatory effects by modulating the p38
Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK)
signaling pathways. By inhibiting the phosphorylation of p38 and ERK, Bakuchiol can suppress
the production of pro-inflammatory mediators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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